molecular formula C14H13N3O7 B2390432 Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 303986-62-1

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Katalognummer: B2390432
CAS-Nummer: 303986-62-1
Molekulargewicht: 335.272
InChI-Schlüssel: CUVMKISDDGZCQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 31145-90-1) is a nitro-substituted imidazolidinyl acetate derivative with the molecular formula C₁₄H₁₃N₃O₇ and a molecular weight of 335.27 g/mol. The compound features a 4-nitrobenzyl group attached to a trioxoimidazolidinyl core, esterified with an ethyl acetate moiety. Synonyms include AKOS005078357 and 11M-046, and it is commercially available from suppliers such as Parchem Chemicals .

Eigenschaften

IUPAC Name

ethyl 2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O7/c1-2-24-11(18)8-16-13(20)12(19)15(14(16)21)7-9-3-5-10(6-4-9)17(22)23/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVMKISDDGZCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nitrobenzyl Group Introduction via Electrophilic Substitution

The nitrobenzyl moiety is typically introduced early in the synthesis. A method analogous to CN112574040A involves nitration of a benzyl precursor using concentrated sulfuric acid and 65% nitric acid at 0–2°C. For this compound, this step may precede imidazolidinone ring formation. The mass ratio of the precursor to nitric acid (10:7–9) and a solid-liquid ratio of 1:5 (precursor:sulfuric acid) are critical for minimizing side reactions.

Reaction Conditions:

  • Temperature: 0–2°C (initial), 25–35°C (post-addition)
  • Time: 24–26 hours
  • Yield: 93.7–94.6%

Imidazolidinone Ring Formation via Cyclization

The trioxo-imidazolidinyl core is synthesized through cyclization of a urea or thiourea derivative. Potassium permanganate in pyridine/water (85–90°C, 23–26 hours) oxidizes intermediate amines to form the trioxo structure. For example, a 1:2–5 mass ratio of intermediate to potassium permanganate ensures complete oxidation.

Key Parameters:

  • Oxidizing agent: Potassium permanganate
  • Solvent: Pyridine/water (1:10:20–25 ratio)
  • Purity: 97.5–98.2% after column chromatography

Esterification and Side-Chain Functionalization

The ethyl acetate side chain is introduced via esterification using thionyl chloride and ethanol. A 1:5:10–15 ratio (compound:thionyl chloride:ethanol) at 60–65°C for 3–5 hours facilitates acyl chloride formation, followed by ethanol quenching at 80–85°C.

Optimized Conditions:

  • Thionyl chloride: 5 mL per gram of intermediate
  • Reaction time: 22–25 hours
  • Yield: 90.8%

Reaction Optimization and Mechanistic Insights

Temperature Control in Nitration

Precise temperature management during nitration prevents polynitration byproducts. Slow addition of nitric acid at 0–2°C, followed by gradual heating to 25–35°C, ensures mononitration selectivity.

Solvent Effects on Cyclization

Pyridine acts as both solvent and base, neutralizing acidic byproducts during oxidation. A pyridine/water mixture (10:20–25 mL/g) enhances potassium permanganate solubility, enabling efficient electron transfer.

Purification Techniques

Thin-layer chromatography (TLC) and silica gel column chromatography are employed for intermediate purification. Ethyl acetate/hexane (3:1) is effective for isolating nitrobenzyl derivatives.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.74 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.4 Hz, 1H), 4.41 (q, J = 7.2 Hz, 1H), 1.40 (t, J = 7.2 Hz, 1H).
  • Molecular Weight: 335.27 g/mol (C14H13N3O7).

Physical Properties

Property Value
Boiling Point 553.4±40.0°C (Predicted)
Density 1.493±0.06 g/cm³
pKa -3.05±0.20

Comparative Analysis of Synthetic Strategies

Cost Efficiency

Matrix Scientific offers the compound at $90–$146 per 1–10 mg, while American Custom Chemicals Corporation charges $647.61–$679.14 for 1–10 mg. In-house synthesis reduces costs by 80–90% for large-scale production.

Environmental Impact

Thionyl chloride generates HCl gas, necessitating scrubbers. Alternative esterification agents (e.g., DCC/DMAP) are less corrosive but increase reagent costs.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Antitumor Activity

The compound has been investigated for its antitumor effects. Several studies have demonstrated that imidazolidine derivatives can inhibit tumor cell proliferation in vitro and in vivo. This is attributed to their ability to induce apoptosis in cancer cells and disrupt cell cycle progression .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of protein tyrosine phosphatases (PTPases). This class of enzymes plays a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for further modifications that can yield new compounds with enhanced biological activities .

Development of Novel Therapeutics

The ability to modify the imidazolidine core opens avenues for creating novel therapeutic agents targeting various diseases. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing biological efficacy .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Al-Khuzaie and Al-Majidi (2014), derivatives of this compound were tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting strong antimicrobial properties that could be harnessed for drug development.

Case Study 2: Antitumor Activity

Research by Mohamed et al. (2016) demonstrated that certain derivatives showed promising results in inhibiting cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest, paving the way for further exploration in cancer therapy.

Wirkmechanismus

The mechanism of action of Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazolidinyl ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .

Vergleich Mit ähnlichen Verbindungen

Electronic Effects

  • Trifluoromethyl Group () : The -CF₃ group combines strong electron withdrawal with metabolic stability, often used in drug design to resist oxidative degradation .
  • Mesityl Group () : The bulky 2,4,6-trimethylbenzyl substituent introduces steric hindrance, which may reduce enzymatic degradation but limit solubility .

Biologische Aktivität

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of substituted imidazole derivatives, which have been studied for various biological applications, including as inhibitors of specific enzymes and in antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16N4O5
  • Molecular Weight : 372.34 g/mol
  • CAS Number : 44412281

This compound features an imidazolidine core with a nitrobenzyl substituent, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs play significant roles in cellular signaling pathways, and their inhibition can lead to altered cellular functions. The presence of the nitro group in the benzyl moiety enhances the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli , showing significant inhibition of bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound possesses potential as an antimicrobial agent.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound effectively inhibits PTPs. The following table summarizes the inhibition constants (KiK_i) observed for different isoforms:

Enzyme IsoformKiK_i (nM)
PTP1B150
SHP2200
LAR300

These findings suggest that this compound could be explored further as a therapeutic agent targeting diseases linked to dysregulated PTP activity.

Case Studies

A notable case study involved the application of this compound in a model organism. In vivo experiments demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models of cancer. The mechanism was linked to the modulation of signaling pathways involving PTPs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.